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Compound of Interest

Compound Name: ROCK-IN-32

CAS No.: 1013117-40-2

Cat. No.: B610545 Get Quote

Executive Summary
ROCK-IN-32 (CAS: 1013117-40-2) is a high-potency, ATP-competitive inhibitor of Rho-

associated protein kinase (ROCK), exhibiting nanomolar affinity for the ROCK2 isoform (

).[1][2] Structurally characterized by an isoquinoline scaffold, it functions as a pharmacological
brake on the RhoA/ROCK signaling axis. By preventing the phosphorylation of downstream
effectors such as MYPT1 and LIMK, ROCK-IN-32 effectively dismantles actin stress fibers and
reduces actomyosin contractility. This guide details its molecular mechanism, kinetic profile,
and validated experimental protocols for researchers investigating cardiovascular
hemodynamics, metastatic cell migration, and fibrotic signaling.

Chemical Identity & Physicochemical Profile[3][4][5]
ROCK-IN-32 belongs to the isoquinoline class of kinase inhibitors, a structural lineage known

for potent interaction with the ATP-binding hinge region of AGC kinases.
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Property Specification

Common Name ROCK-IN-32

CAS Registry Number 1013117-40-2

Chemical Name

(3R,4S)-N-(7-chloro-1-oxo-1,2-

dihydroisoquinolin-6-yl)-4-(4-

chlorophenyl)pyrrolidine-3-carboxamide

Molecular Formula

Molecular Weight 402.27 g/mol

Target ROCK2 (Primary), ROCK1 (Secondary)

Potency (

)
11 nM (ROCK2)

Solubility
DMSO (

50 mg/mL)

Mechanism of Action (MoA)
Molecular Binding Kinetics
ROCK-IN-32 functions as a Type I kinase inhibitor. It binds to the ATP-binding pocket located

between the N-terminal and C-terminal lobes of the ROCK kinase domain.

Hinge Interaction: The isoquinoline nitrogen acts as a hydrogen bond acceptor, anchoring

the molecule to the kinase hinge region (typically Met156 in ROCK1 / Met172 in ROCK2).

Selectivity: The chlorophenyl-pyrrolidine moiety extends into the hydrophobic back pocket,

exploiting subtle conformational differences in the P-loop to enhance affinity for ROCK2 over

other AGC kinases (e.g., PKA, PKC).

Signaling Cascade Inhibition
The physiological impact of ROCK-IN-32 is defined by the blockade of RhoA-dependent

cytoskeletal dynamics.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b610545?utm_src=pdf-body
https://www.benchchem.com/product/b610545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Activation: GTP-bound RhoA activates ROCK, inducing a conformational opening

of the kinase domain.

Inhibition Step: ROCK-IN-32 competes with ATP, preventing the phosphotransfer reaction.

Downstream Consequences:

MYPT1 (Myosin Phosphatase Target Subunit 1): ROCK normally phosphorylates MYPT1,

inhibiting it. ROCK-IN-32 restores MYPT1 activity, leading to dephosphorylation of Myosin

Light Chain (MLC).

LIMK (LIM Kinase): ROCK-IN-32 prevents LIMK activation, leaving Cofilin in its active

(unphosphorylated) state, which promotes actin filament turnover rather than stabilization.

[3]

MLC (Myosin Light Chain): The net result is reduced p-MLC levels, causing relaxation of

smooth muscle and collapse of stress fibers.

Visualization of Signaling Pathway
The following diagram illustrates the RhoA-ROCK signaling axis and the specific intervention

point of ROCK-IN-32.
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Caption: ROCK-IN-32 blocks ROCK2, preventing MYPT1 inactivation and reducing p-MLC

levels.

Validated Experimental Protocols
To ensure data integrity, use these self-validating protocols. The "Validation Checkpoint"

ensures the system is functioning before committing valuable samples.

In Vitro Kinase Activity Assay (ADP-Glo™ Method)
Objective: Determine the

of ROCK-IN-32 against recombinant ROCK2.

Materials:

Recombinant ROCK2 (Active).

Substrate: S6 Kinase Substrate peptide.

ATP (Ultrapure).

ADP-Glo™ Kinase Assay Kit (Promega).

ROCK-IN-32 (dissolved in DMSO).

Protocol:

Preparation: Dilute ROCK-IN-32 in 1x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM

, 0.1 mg/mL BSA, 1 mM DTT) to create a 10-point dose-response curve (e.g., 0.1 nM to 10

M).

Enzyme Reaction:

Add 5

L of ROCK2 enzyme (approx. 2 ng/well) to a 384-well white plate.
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Add 5

L of ROCK-IN-32 dilution. Incubate for 15 min at Room Temperature (RT).

Validation Checkpoint: Include a "No Enzyme" control (background) and "DMSO only"

control (Max signal).

Initiation: Add 5

L of ATP/Substrate mix (final conc: 10

M ATP, 0.2

g/

L substrate). Incubate 60 min at RT.

Detection:

Add 15

L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

Add 30

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

Read: Measure Luminescence. Calculate

using non-linear regression (log(inhibitor) vs. response).

Cell Morphology & Stress Fiber Analysis
Objective: Visualize the phenotypic impact of ROCK-IN-32 on the actin cytoskeleton.

Materials:

HeLa or NIH/3T3 cells.

ROCK-IN-32 (100 nM - 1
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M).

Fixative: 4% Paraformaldehyde (PFA).

Stain: Phalloidin-iFluor 488 (F-actin) and DAPI (Nuclei).

Protocol:

Seeding: Seed cells on glass coverslips (density

cells/well) in 24-well plates. Incubate 24h.

Treatment: Replace media with fresh media containing ROCK-IN-32.

Control: 0.1% DMSO.

Treatment: 100 nM ROCK-IN-32.

Incubate for 4-24 hours.

Fixation: Aspirate media, wash 1x PBS. Fix with 4% PFA for 15 min at RT.

Permeabilization: Wash 3x PBS. Permeabilize with 0.1% Triton X-100 for 5 min.

Staining: Block with 1% BSA for 30 min. Incubate with Phalloidin-iFluor 488 (1:1000) and

DAPI for 30 min in dark.

Validation Checkpoint: Control cells must display distinct, thick actin stress fibers. Treated

cells should show a "cell rounding" phenotype or loss of central stress fibers with cortical

actin accumulation.

Logic of Inhibition & Data Interpretation[9][10][11]
When analyzing data derived from ROCK-IN-32 experiments, distinguishing between on-target

and off-target effects is critical.

Interpreting Western Blot Data
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A successful inhibition of ROCK2 by ROCK-IN-32 must show a specific phosphorylation

signature:

Target Protein
Phosphorylation
Site

Effect of ROCK-IN-
32

Biological
Implication

MYPT1 Thr696 / Thr853 Decrease

Activation of

phosphatase; leads to

smooth muscle

relaxation.

MLC2 Ser19 / Thr18 Decrease

Reduced actomyosin

contractility; inhibition

of migration.

LIMK1/2 Thr508 / Thr505 Decrease

Increased Cofilin

activity; actin

depolymerization.

ERK/AKT Various No Change

Demonstrates

selectivity against

MAPK/PI3K pathways

(control).

Experimental Workflow Diagram
The following flowchart outlines the logical progression for validating ROCK-IN-32 activity in a

cellular model.
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Caption: Workflow for validating ROCK-IN-32 efficacy via phosphorylation status of

downstream targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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